4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of functional groups, including an acetyl group, a tetrahydrothiopyran ring, a piperidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the intramolecular hydroalkoxylation of hydroxyalkenes using catalysts such as lanthanide triflates.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling reactions: The final step involves coupling the tetrahydrothiopyran and piperidine rings with the benzenesulfonamide moiety using reagents like sodium hydride and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various
Properties
IUPAC Name |
4-acetyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c1-15(22)17-2-4-19(5-3-17)26(23,24)20-14-16-6-10-21(11-7-16)18-8-12-25-13-9-18/h2-5,16,18,20H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCKVABUVPSCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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